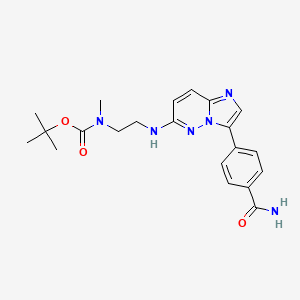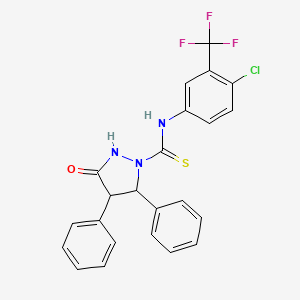
LY 219057
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 219057: is a potent antagonist of the cholecystokinin octapeptide (CCK-8) receptor. It is known for its high affinity and specificity towards the cholecystokinin receptor, making it a valuable tool in scientific research, particularly in the study of gastrointestinal and neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY 219057 involves multiple steps, starting with the preparation of the core diphenylpyrazolidinone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. Quality control measures are implemented at various stages to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: LY 219057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
LY 219057 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cholecystokinin receptors and their antagonists.
Biology: Employed in research on gastrointestinal functions and the role of cholecystokinin in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to cholecystokinin receptor activity, such as gastrointestinal disorders and certain neurological conditions.
Industry: Utilized in the development of new drugs targeting cholecystokinin receptors
Mechanism of Action
LY 219057 exerts its effects by binding to the cholecystokinin receptor, thereby blocking the action of the cholecystokinin octapeptide (CCK-8). This inhibition prevents the activation of downstream signaling pathways associated with the receptor, leading to a reduction in the physiological effects mediated by cholecystokinin. The molecular targets include the cholecystokinin receptor subtypes, and the pathways involved are primarily related to gastrointestinal and neurological functions .
Comparison with Similar Compounds
Devazepide: Another cholecystokinin receptor antagonist with similar properties but different chemical structure.
Lorglumide: A cholecystokinin receptor antagonist used in research on gastrointestinal functions.
Proglumide: An older cholecystokinin receptor antagonist with broader applications in research
Uniqueness: LY 219057 is unique due to its high specificity and potency as a cholecystokinin receptor antagonist. Its ability to selectively block the cholecystokinin octapeptide (CCK-8) receptor makes it a valuable tool in scientific research, particularly in studies focused on gastrointestinal and neurological functions .
Properties
CAS No. |
150351-93-2 |
|---|---|
Molecular Formula |
C23H17ClF3N3OS |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31) |
InChI Key |
DFOIEDQSOJASSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 219057; LY219057; LY-219057. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



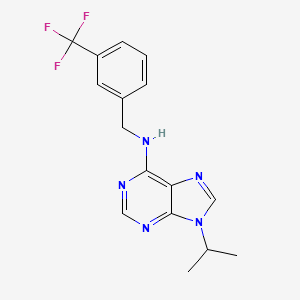
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)

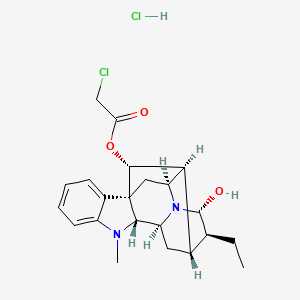
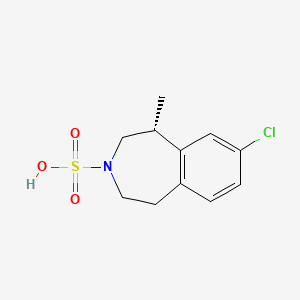


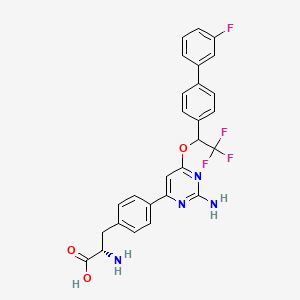
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)
